molecular formula C18H21N3O4S B10902686 ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B10902686
M. Wt: 375.4 g/mol
InChI Key: ZVLZAXJGBABJEV-BQYQJAHWSA-N
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Description

Ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrazole moiety, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Thiophene Ring Construction: The thiophene ring is synthesized via a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Coupling Reactions: The pyrazole and thiophene intermediates are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its heterocyclic nature allows for its use in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-acetyl-2-{[(2E)-3-(1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate: Lacks the dimethyl substitution on the pyrazole ring, which may affect its biological activity and chemical reactivity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, potentially influencing its solubility and pharmacokinetic properties.

    Ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-ethylthiophene-3-carboxylate: Contains an ethyl group on the thiophene ring, which may alter its electronic properties and reactivity.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H21N3O4S/c1-6-25-18(24)15-10(2)16(12(4)22)26-17(15)20-14(23)8-7-13-9-19-21(5)11(13)3/h7-9H,6H2,1-5H3,(H,20,23)/b8-7+

InChI Key

ZVLZAXJGBABJEV-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=C(N(N=C2)C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=C(N(N=C2)C)C

Origin of Product

United States

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